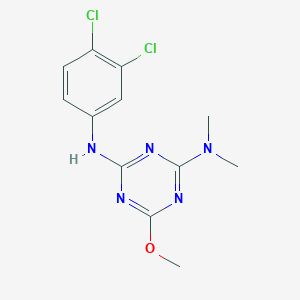![molecular formula C19H16N2O9 B5020349 1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE](/img/structure/B5020349.png)
1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, methoxycarbonyl, and benzamido groups. These functional groups contribute to the compound’s reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: The carboxylic acid groups are converted to esters using methanol and a strong acid catalyst such as sulfuric acid.
Amidation: The benzamido group is introduced through the reaction of the ester with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
科学研究应用
1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
作用机制
The mechanism of action of 1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and amide groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
Dimethyl 5-(methoxycarbonyl)anthracen-9-yl isophthalate: Similar ester and aromatic structure.
Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate: Similar amide and ester functionalities.
Uniqueness
1,3-DIMETHYL 5-[3-(METHOXYCARBONYL)-5-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and methoxycarbonyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
dimethyl 5-[(3-methoxycarbonyl-5-nitrobenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O9/c1-28-17(23)11-5-12(18(24)29-2)7-14(6-11)20-16(22)10-4-13(19(25)30-3)9-15(8-10)21(26)27/h4-9H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHXJKHRFBVUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5020270.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5020283.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B5020288.png)
![N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5020306.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5020318.png)
![2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]benzamide](/img/structure/B5020320.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020345.png)

![2-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5020371.png)

![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5020379.png)
![2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethylamino]ethanol](/img/structure/B5020383.png)
